1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one, with the chemical formula C₂₂H₂₆N₂O₃S, is a fascinating compound. It belongs to the class of pyrrolin-2-ones and exhibits intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The compound can be synthesized through various routes. One common method involves the reaction of 2-thiophenecarbonyl chloride with 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-pyrrolin-2-one. The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Reactants: 2-thiophenecarbonyl chloride, 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-pyrrolin-2-one
- Solvent: Organic solvent (e.g., dichloromethane)
- Temperature: Room temperature
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While research laboratories often use the synthetic route described above, industrial production may involve more efficient and scalable methods. Consultation with chemical manufacturers and patent databases can provide additional insights.
Chemical Reactions Analysis
Reaction Types:: 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one participates in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at the carbonyl and thiophene positions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine-substituted forms, and reduced compounds.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, analgesic, or antitumor properties).
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The compound likely interacts with specific molecular targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While unique in its structure, 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can be compared to related compounds such as and . These comparisons highlight its distinct features and potential advantages.
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O3S/c1-4-23(5-2)12-13-24-19(16-10-8-15(3)9-11-16)18(21(26)22(24)27)20(25)17-7-6-14-28-17/h6-11,14,19,26H,4-5,12-13H2,1-3H3 |
InChI Key |
MXOQBZXMDSUJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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